molecular formula C11H5Cl2F2NO4S2 B7571078 5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid

5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid

Número de catálogo: B7571078
Peso molecular: 388.2 g/mol
Clave InChI: UBJNTMISDPDNNT-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

5-[(2,5-Dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid, commonly referred to as DAS181, is a small molecule drug that has shown promising results in treating respiratory viral infections. It was first identified in 2003 by researchers at the University of Alabama at Birmingham and has since been the subject of numerous scientific studies to investigate its mechanism of action and potential therapeutic applications.

Mecanismo De Acción

DAS181 exerts its antiviral effects by cleaving the sialic acid receptors on the surface of respiratory epithelial cells, which are the primary target of respiratory viral infections. By removing these receptors, DAS181 prevents the virus from attaching to and infecting the cells, thereby inhibiting viral replication and reducing the severity of symptoms.
Biochemical and physiological effects:
DAS181 has been shown to be well-tolerated in both animal and human studies, with no significant adverse effects reported. In addition to its antiviral effects, DAS181 has also been shown to have anti-inflammatory properties, which may contribute to its therapeutic benefits in treating respiratory viral infections.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the main advantages of DAS181 as a research tool is its specificity for respiratory viral infections, which allows for targeted investigation of the effects of these viruses on respiratory epithelial cells. However, one limitation of DAS181 is its relatively low yield in the synthesis process, which can make it challenging to obtain sufficient quantities for large-scale studies.

Direcciones Futuras

There are several potential future directions for research on DAS181, including the development of more efficient synthesis methods to increase its yield, the investigation of its potential use in treating other respiratory viral infections, and the exploration of its anti-inflammatory properties in other disease contexts. Additionally, further studies are needed to fully elucidate the mechanism of action of DAS181 and its potential interactions with other drugs and compounds.

Métodos De Síntesis

The synthesis of DAS181 involves several steps, starting with the reaction of 2,5-dichlorothiophene-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 2-amino-4,6-difluorobenzoic acid to yield the intermediate compound, which is subsequently treated with sulfonyl chloride to form the final product. The overall yield of the synthesis process is approximately 20%.

Aplicaciones Científicas De Investigación

DAS181 has been extensively studied for its potential use in treating respiratory viral infections, including influenza, parainfluenza, and respiratory syncytial virus (RSV). In preclinical studies, DAS181 has been shown to effectively inhibit viral replication and reduce the severity of symptoms in animal models of these infections. Clinical trials have also shown promising results, with DAS181 demonstrating a favorable safety profile and potential efficacy in treating RSV infection in immunocompromised patients.

Propiedades

IUPAC Name

5-[(2,5-dichlorothiophen-3-yl)sulfonylamino]-2,4-difluorobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H5Cl2F2NO4S2/c12-9-3-8(10(13)21-9)22(19,20)16-7-1-4(11(17)18)5(14)2-6(7)15/h1-3,16H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBJNTMISDPDNNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1NS(=O)(=O)C2=C(SC(=C2)Cl)Cl)F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H5Cl2F2NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.